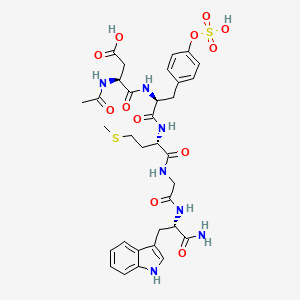
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
Overview
Description
CCK (26-30) (sulfated) is an N-terminal fragment of cholecystokinin, a peptide hormone found in the intestine and brain. This compound plays a significant role in stimulating digestion, mediating satiety, and is involved in anxiety regulation . The sulfated form of CCK (26-30) inhibits the binding of labeled cholecystokinin to guinea pig cortical membranes .
Mechanism of Action
Target of Action
CCK (26-30) (sulfated), also known as N-acetyl CCK-(26-30) amide or N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide, is an N-terminal fragment of Cholecystokinin (CCK). It is found in the central nervous system and gastrointestinal tract . The primary targets of this compound are the CCK receptors .
Mode of Action
The sulfated form of CCK (26-30) interacts with its targets, the CCK receptors, and induces changes in the body. It has been found to inhibit the binding of [125I]CCK-33 to guinea pig cortical membranes by 10% when used at a concentration of 0.1 mM .
Biochemical Pathways
CCK is a peptide hormone that stimulates digestion, mediates satiety, and is involved in anxiety . It acts both as a hormone and a neurotransmitter and is part of the ‘brain-gut’ family of peptides . It stimulates the acinar cells of the pancreas to release a juice rich in pancreatic digestive enzymes . It also inhibits gastric emptying .
Pharmacokinetics
It is known that the compound is an endogenous c-terminal octapeptide of cck .
Result of Action
The action of CCK (26-30) (sulfated) results in various molecular and cellular effects. It stimulates the digestion of fat and protein, leads to the release of bile and digestive enzymes, and acts as an appetite suppressant . It also promotes cell growth, energy production, gene expression, and protein synthesis . Furthermore, it has been shown to have positive effects on enteric smooth muscle contraction and on nerve activity at multiple locations in the peripheral and central nervous system .
Action Environment
The action, efficacy, and stability of CCK (26-30) (sulfated) can be influenced by various environmental factors. It is known, though, that CCK is expressed in several tissues such as the urogenital tract and heart , suggesting that the tissue environment could potentially influence its action.
Biochemical Analysis
Biochemical Properties
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide interacts with the CCK receptor, acting as an antagonist . This interaction influences various biochemical reactions, including the regulation of digestion and satiety .
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. It influences cell function by interacting with the CCK receptor, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CCK receptor, acting as an antagonist . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCK (26-30) (sulfated) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Sulfation: Introduction of sulfate groups to specific amino acid residues, such as tyrosine.
Industrial Production Methods
Industrial production of CCK (26-30) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
CCK (26-30) (sulfated) can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents such as alkyl halides.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified side chains .
Scientific Research Applications
CCK (26-30) (sulfated) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Explored for its potential therapeutic effects in anxiety disorders and appetite regulation.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical methods.
Comparison with Similar Compounds
Similar Compounds
- CCK (26-31) (non-sulfated)
- Acetyl-Hirudin (54-65) (sulfated)
- CCK (27-33) (non-sulfated)
- CCK Octapeptide (sulfated)
Uniqueness
CCK (26-30) (sulfated) is unique due to its specific sulfation pattern, which significantly enhances its biological activity compared to non-sulfated analogs. This modification allows for more precise interactions with cholecystokinin receptors, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N7O12S2/c1-18(41)37-27(15-29(43)44)33(48)40-26(13-19-7-9-21(10-8-19)52-54(49,50)51)32(47)39-24(11-12-53-2)31(46)36-17-28(42)38-25(30(34)45)14-20-16-35-23-6-4-3-5-22(20)23/h3-10,16,24-27,35H,11-15,17H2,1-2H3,(H2,34,45)(H,36,46)(H,37,41)(H,38,42)(H,39,47)(H,40,48)(H,43,44)(H,49,50,51)/t24-,25-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMANNIZOTTXEZ-FWEHEUNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N7O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


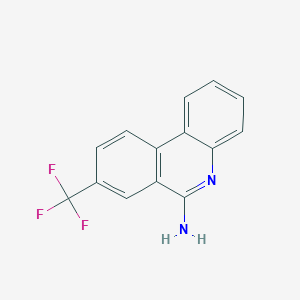
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)



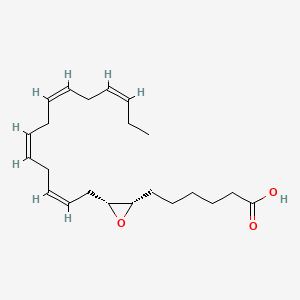
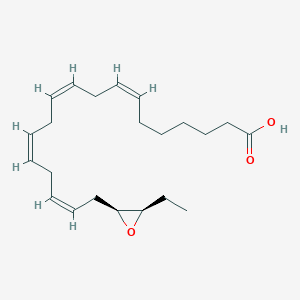

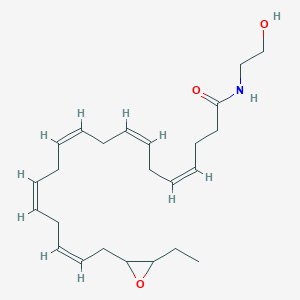

![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)
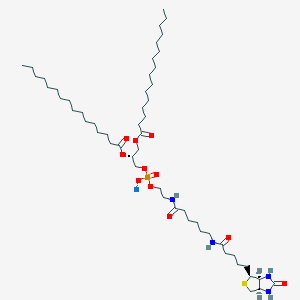
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)
